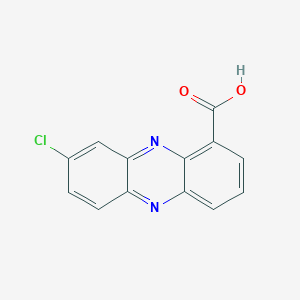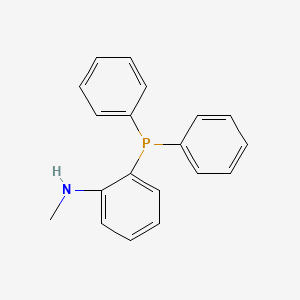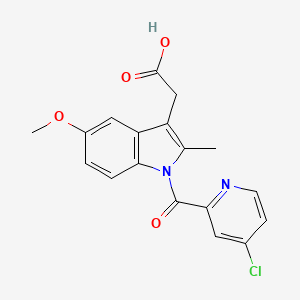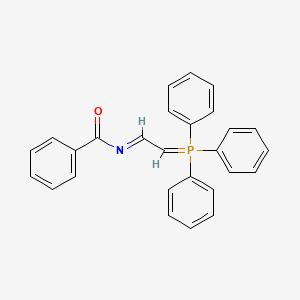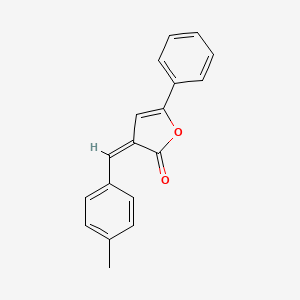
3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is an organic compound known for its unique structure and potential applications in various fields. It is characterized by a furanone core substituted with a 4-methylbenzylidene and a phenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 5-phenylfuran-2(3H)-one. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming a saturated derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated furanones.
科学研究应用
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one exerts its effects is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-(4-Methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone: Similar structure with an additional methyl group on the phenyl ring.
3-Benzylidene-5-phenylfuran-2(3H)-one: Lacks the methyl group on the benzylidene moiety.
3-(4-Methoxybenzylidene)-5-phenylfuran-2(3H)-one: Contains a methoxy group instead of a methyl group.
Uniqueness
3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methyl group on the benzylidene moiety can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
51460-18-5 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(3Z)-3-[(4-methylphenyl)methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(20-18(16)19)15-5-3-2-4-6-15/h2-12H,1H3/b16-11- |
InChI 键 |
INPHSKFPFRVDJE-WJDWOHSUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


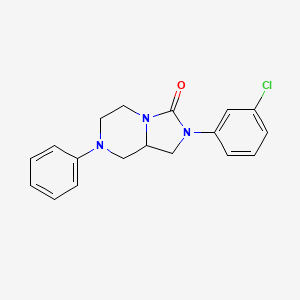

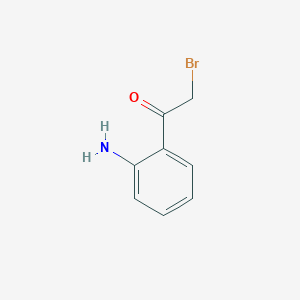
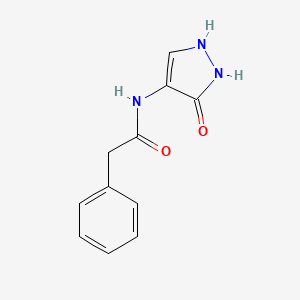
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
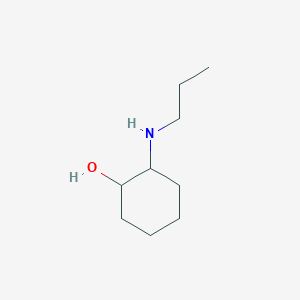
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
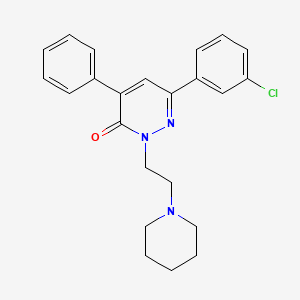

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
